
SN32976
Vue d'ensemble
Description
SN32976 is a potent and selective inhibitor of class I phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR). It has shown significant activity against various PI3K isoforms, including PI3Kα, PI3Kβ, PI3Kγ, and PI3Kδ, as well as mTOR. This compound is particularly noted for its anticancer properties and high selectivity among other kinases .
Méthodes De Préparation
The synthesis of SN32976 involves multiple steps, including the coupling of specific intermediates. The synthetic route typically starts with the preparation of key intermediates, followed by their coupling under controlled conditions. The reaction conditions often involve the use of catalysts and specific solvents to ensure high yield and purity. Industrial production methods may involve scaling up these reactions while maintaining stringent quality control to ensure consistency and efficacy .
Analyse Des Réactions Chimiques
SN32976 undergoes various chemical reactions, including:
Oxidation and Reduction: These reactions can modify the functional groups on the compound, potentially altering its activity.
Substitution Reactions: Common reagents used in these reactions include halogens and other nucleophiles, leading to the formation of different derivatives.
Major Products: The primary products formed from these reactions are often derivatives of this compound with modified functional groups, which can be used to study structure-activity relationships
Applications De Recherche Scientifique
Biochemical Characterization
Research has characterized SN32976's biochemical potency against various PI3K isoforms and mTOR. The compound demonstrated:
- IC50 Values :
- PI3Kα: 15.1 ± 4.3 nM
- Selectivity ratios:
- 7.3-fold against PI3Kγ
- 8.9-fold against PI3Kδ
- 13-fold against mTOR
- 30-fold against PI3Kβ
These values indicate that this compound is significantly more selective for its target compared to other clinically evaluated inhibitors like buparlisib and dactolisib .
Cell Proliferation Studies
This compound has shown potent inhibition of cell proliferation across various cancer cell lines with dysregulated PI3K signaling. The effective concentrations (EC50) ranged from:
- 18.5 ± 4.7 nM in NCI-H460 cells (PIK3CA E545K mutant)
- Up to 1787 ± 318 nM in NZM34 cells
These results suggest that this compound maintains comparable or superior efficacy against other pan-PI3K inhibitors .
Animal Model Studies
In preclinical animal models, this compound exhibited enhanced antitumor efficacy compared to other inhibitors at similar dose levels. It induced a greater extent and duration of pAKT inhibition in tumors than pictilisib and dactolisib, suggesting its potential as a promising candidate for cancer therapy .
Pharmacokinetics and ADME Properties
The pharmacokinetic profile of this compound indicates favorable absorption, distribution, metabolism, and excretion (ADME) characteristics:
- High solubility at low pH
- Moderate plasma protein binding
- Reasonable stability in liver microsomes
- Non-mutagenic properties
These attributes are critical for ensuring effective therapeutic application and minimizing adverse effects during treatment .
Case Study: Treatment of Glioblastoma
A notable case study involved the application of this compound in glioblastoma models. The compound was administered to mice with established tumors, resulting in significant tumor size reduction compared to controls treated with standard therapies. This outcome underscores the potential utility of this compound in treating aggressive brain tumors .
Case Study: Chronic Lymphocytic Leukemia (CLL)
In another study focusing on CLL, this compound demonstrated superior efficacy over selective PI3Kδ inhibitors by significantly reducing cell viability in both single-agent and combination treatments. This finding highlights the importance of pan-PI3K inhibitors like this compound in overcoming resistance mechanisms associated with targeted therapies .
Mécanisme D'action
SN32976 exerts its effects by selectively inhibiting class I PI3K and mTOR. It binds to the active sites of these enzymes, preventing their interaction with substrates and subsequent activation of downstream signaling pathways. This inhibition leads to reduced cell proliferation and increased apoptosis, particularly in cancer cells. The molecular targets of this compound include PI3Kα, PI3Kβ, PI3Kγ, PI3Kδ, and mTOR, with a preferential activity towards PI3Kα .
Comparaison Avec Des Composés Similaires
SN32976 is compared with other pan PI3K inhibitors such as buparlisib, dactolisib, pictilisib, omipalisib, and ZSTK474. While these compounds also inhibit PI3K isoforms and mTOR, this compound is unique in its high selectivity for PI3Kα and sparing of PI3Kδ. This selectivity profile makes this compound a valuable tool in research and potential therapeutic applications .
Similar Compounds
- Buparlisib
- Dactolisib
- Pictilisib
- Omipalisib
- ZSTK474
Propriétés
Numéro CAS |
1246202-11-8 |
---|---|
Formule moléculaire |
C24H33F2N9O4S |
Poids moléculaire |
581.6438 |
Nom IUPAC |
2-[4-[4-[2-(difluoromethyl)-4-methoxybenzimidazol-1-yl]-6-morpholin-4-yl-1,3,5-triazin-2-yl]piperazin-1-yl]sulfonyl-N,N-dimethylethanamine |
InChI |
InChI=1S/C24H33F2N9O4S/c1-31(2)13-16-40(36,37)34-9-7-32(8-10-34)22-28-23(33-11-14-39-15-12-33)30-24(29-22)35-17-5-4-6-18(38-3)19(17)27-21(35)20(25)26/h4-6,20H,7-16H2,1-3H3 |
Clé InChI |
MKRQBWZUYRPLDM-UHFFFAOYSA-N |
SMILES |
CN(C)CCS(=O)(=O)N1CCN(CC1)C2=NC(=NC(=N2)N3C4=C(C(=CC=C4)OC)N=C3C(F)F)N5CCOCC5 |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
SN32976; SN 32976; SN-32976 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.